7-(2-hydroxy-3-(m-tolyloxy)propyl)-8-(isopropylamino)-3-methyl-1H-purine-2,6(3H,7H)-dione

Description

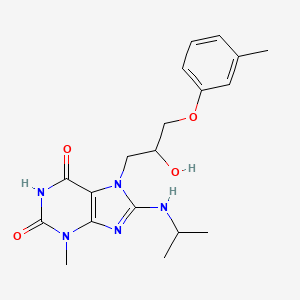

7-(2-Hydroxy-3-(m-tolyloxy)propyl)-8-(isopropylamino)-3-methyl-1H-purine-2,6(3H,7H)-dione is a xanthine derivative characterized by a purine-2,6-dione core substituted at positions 7 and 7. The 7-position features a 2-hydroxy-3-(m-tolyloxy)propyl group (meta-methylphenoxypropyl chain with a hydroxyl group), while the 8-position bears an isopropylamino substituent.

Properties

IUPAC Name |

7-[2-hydroxy-3-(3-methylphenoxy)propyl]-3-methyl-8-(propan-2-ylamino)purine-2,6-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H25N5O4/c1-11(2)20-18-21-16-15(17(26)22-19(27)23(16)4)24(18)9-13(25)10-28-14-7-5-6-12(3)8-14/h5-8,11,13,25H,9-10H2,1-4H3,(H,20,21)(H,22,26,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GALQFUPVDDVVEK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)OCC(CN2C3=C(N=C2NC(C)C)N(C(=O)NC3=O)C)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H25N5O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

387.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

7-(2-hydroxy-3-(m-tolyloxy)propyl)-8-(isopropylamino)-3-methyl-1H-purine-2,6(3H,7H)-dione, often referred to as a purine derivative, has garnered attention in pharmacological research due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, case studies, and relevant research findings.

Chemical Structure and Properties

The compound's structure can be represented as follows:

- Molecular Formula : C₁₃H₁₈N₄O₃

- IUPAC Name : this compound

Research indicates that this compound may exhibit various biological activities through multiple mechanisms:

- Enzymatic Inhibition : It has been shown to inhibit specific enzymes involved in cellular signaling pathways, particularly those related to purine metabolism.

- Receptor Modulation : The compound may interact with adenosine receptors, influencing physiological responses such as vasodilation and neurotransmission.

- Antioxidant Properties : Preliminary studies suggest that it may possess antioxidant capabilities, reducing oxidative stress in cellular environments.

Pharmacological Effects

The biological activity of the compound has been evaluated in several studies:

- Antitumor Activity : In vitro studies have demonstrated that the compound can inhibit the growth of various cancer cell lines by inducing apoptosis and cell cycle arrest.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HeLa | 15 | Apoptosis induction |

| MCF-7 | 20 | Cell cycle arrest |

| A549 | 18 | Inhibition of proliferation |

- Anti-inflammatory Effects : Animal models have shown that administration of the compound can reduce markers of inflammation, suggesting its potential use in treating inflammatory diseases.

Study 1: Antitumor Efficacy in Breast Cancer

A study conducted on MCF-7 breast cancer cells revealed that treatment with the compound resulted in significant growth inhibition. The study utilized flow cytometry to analyze cell cycle distribution and found an increase in cells arrested at the G0/G1 phase after treatment.

Study 2: Neuroprotective Effects

In a model of neurodegeneration induced by oxidative stress, the compound demonstrated protective effects on neuronal cells. It was observed to reduce cell death and maintain mitochondrial integrity.

Research Findings

Recent literature highlights various aspects of the biological activity of this compound:

- A study published in Journal of Medicinal Chemistry indicated that modifications in the side chain could enhance its potency as an anticancer agent.

- Another research article in Pharmacology Reports explored its binding affinity to adenosine receptors, providing insights into its potential therapeutic applications.

Comparison with Similar Compounds

Structural Analog Overview

Key analogs share the purine-2,6-dione scaffold but differ in substituents at positions 7 and 8, which critically influence physicochemical properties and biological activity. Below is a comparative analysis:

Table 1: Substituent Profiles of Analogs

Pharmacological and Physicochemical Properties

- Lipophilicity: The target compound’s m-tolyloxy group (logP ~2.5 predicted) provides moderate lipophilicity compared to the more hydrophobic 3-phenylpropyl (logP ~3.1, ) and less hydrophobic 4-methoxyphenoxy (logP ~2.0, ) analogs .

- Solubility: Hydroxyethylamino () and hydrazinyl () substituents improve aqueous solubility, whereas thio () and isopropylamino (target) groups reduce it.

- Receptor Binding: Isopropylamino in the target compound may favor A2A adenosine receptor antagonism, similar to dimethylaminoethylamino in . Thio-substituted analogs () could exhibit irreversible binding due to sulfur’s nucleophilicity.

Computational Predictions

Using ChemAxon-based tools (as in ), the target compound’s drug-likeness parameters were compared:

Table 2: Predicted Drug-Likeness

| Parameter | Target Compound | Analog | Analog |

|---|---|---|---|

| Molecular Weight | 430.5 g/mol | 411.4 g/mol | 430.5 g/mol |

| LogP | 2.5 | 3.1 | 2.8 |

| Hydrogen Bond Donors | 3 | 4 | 3 |

| TPSA | 110 Ų | 120 Ų | 115 Ų |

The target compound’s topological polar surface area (TPSA) and LogP align with orally bioavailable drugs, whereas ’s higher LogP may limit absorption .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.